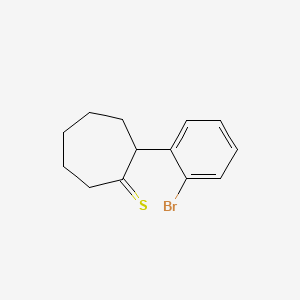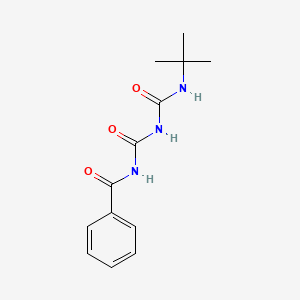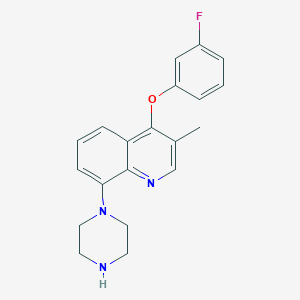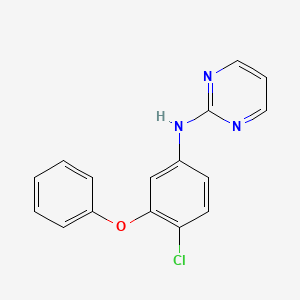![molecular formula C20H26BrN B14201696 2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine CAS No. 833453-21-7](/img/structure/B14201696.png)
2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine is a brominated pyridine derivative. This compound is characterized by the presence of a bromine atom at the 2-position of the pyridine ring and a 2,4,6-tri(propan-2-yl)phenyl group at the 6-position. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine typically involves the bromination of 6-[2,4,6-tri(propan-2-yl)phenyl]pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), thiourea, and sodium alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 and bases like potassium carbonate (K2CO3) are used. The reactions are conducted in solvents like toluene or ethanol under inert atmosphere.
Reduction Reactions: Palladium on carbon (Pd/C) and hydrogen gas are used in a hydrogenation setup.
Major Products Formed
Substitution Reactions: Products include 2-amino-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine, 2-thio-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine, and 2-alkoxy-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine.
Coupling Reactions: Biaryl compounds with various functional groups depending on the boronic acid used.
Reduction Reactions: 6-[2,4,6-tri(propan-2-yl)phenyl]pyridine.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a ligand in the study of biological receptors and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine depends on the specific application. In coupling reactions, it acts as an electrophile, where the bromine atom is replaced by a nucleophile. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-methylpyridine: A brominated pyridine with a methyl group at the 6-position.
6-Bromo-2-pyridinecarboxaldehyde: A brominated pyridine with a formyl group at the 2-position.
2-Bromo-6-methoxynaphthalene: A brominated naphthalene with a methoxy group at the 6-position.
Uniqueness
2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine is unique due to the presence of the bulky 2,4,6-tri(propan-2-yl)phenyl group, which imparts steric hindrance and influences its reactivity and interactions in chemical and biological systems. This structural feature distinguishes it from other brominated pyridines and contributes to its specific applications and properties.
Eigenschaften
CAS-Nummer |
833453-21-7 |
|---|---|
Molekularformel |
C20H26BrN |
Molekulargewicht |
360.3 g/mol |
IUPAC-Name |
2-bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine |
InChI |
InChI=1S/C20H26BrN/c1-12(2)15-10-16(13(3)4)20(17(11-15)14(5)6)18-8-7-9-19(21)22-18/h7-14H,1-6H3 |
InChI-Schlüssel |
KRKLLJFSIGBFSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=NC(=CC=C2)Br)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-5,9-dihydro-2H-purin-2-amine](/img/structure/B14201619.png)
![{4-[([1,1'-Biphenyl]-2-yl)methoxy]phenoxy}acetic acid](/img/structure/B14201624.png)
![1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene](/img/structure/B14201625.png)


![[(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14201641.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-threonylglycine](/img/structure/B14201644.png)
![N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine](/img/structure/B14201650.png)


![2-[2-(1,3,2-Benzodithiaborol-2-ylsulfanyl)phenyl]sulfanyl-1,3,2-benzodithiaborole](/img/structure/B14201674.png)

![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo-](/img/structure/B14201700.png)

